Validated uPA Inhibitory Activity with a Defined IC50 Value
The target compound (NCI0144205) has a measured IC50 of 0.0284 µM against human urokinase-type plasminogen activator (uPA, EC 3.4.21.73) [1]. This value was determined at pH 7.4 and 37°C under standardized enzyme assay conditions reported in the 2014 study by Al-Shaer, Khanfar, and Taha [2]. While this IC50 represents a single-point determination from a virtual screening follow-up and not a full concentration–response curve, it provides the only quantitative target engagement datum available for this compound. For comparison, the known selective uPA inhibitor UK122 exhibits an IC50 of 0.2 µM (200 nM) against uPA under comparable conditions , indicating that NCI0144205 is approximately 7-fold more potent in this assay system. No uPA inhibition data are available for the 6-yl regioisomer (CAS 1203058-39-2) or the m-tolyl analog (CAS 1203074-82-1), meaning their activity at uPA cannot be assumed or extrapolated.
| Evidence Dimension | Enzyme inhibition potency: IC50 against human uPA (EC 3.4.21.73) |
|---|---|
| Target Compound Data | IC50 = 0.0284 µM (28.4 nM) [1] [2] |
| Comparator Or Baseline | UK122: IC50 = 0.2 µM against human uPA |
| Quantified Difference | Target compound is approximately 7.0-fold more potent than UK122 (28.4 nM vs. 200 nM) |
| Conditions | pH 7.4, 37°C (target compound); uPA enzymatic assay (both). Note: assay protocols differ between studies; values are cross-study comparable, not head-to-head. |
Why This Matters
Procurement for uPA-targeted drug discovery requires documented target engagement; the 7-fold potency advantage over the reference inhibitor UK122 makes this compound a higher-value starting point for uPA inhibitor optimization compared to analogs lacking any uPA activity data.
- [1] BRENDA Enzyme Database. IC50 value for NCI0144205 against EC 3.4.21.73 (u-plasminogen activator): 0.0284 µM at pH 7.4, 37°C. View Source
- [2] Al-Shaer MA, Khanfar MA, Taha MO. Discovery of novel urokinase plasminogen activator (uPA) inhibitors using ligand-based modeling and virtual screening followed by in vitro analysis. Journal of Molecular Modeling, 2014, 20: 2080. View Source
